![molecular formula C12H13FN2O3 B2645311 1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid CAS No. 1009519-24-7](/img/structure/B2645311.png)
1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H13FN2O3 and a molecular weight of 252.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the target compound was synthesized from commercially available precursors via multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis
The molecular structure of “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” comprises a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Environmental and Health Impacts of Fluorinated Compounds
- Studies have highlighted the transition to fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental and health concerns. These replacements, however, remain under scrutiny due to insufficient data on their safety for humans and the environment. The research emphasizes the need for comprehensive risk assessments and cooperation among stakeholders to generate missing data (Wang et al., 2013).
Biodegradation of Fluorinated Chemicals
- The microbial degradation of polyfluoroalkyl chemicals, potential precursors to PFCAs and PFSAs, has been reviewed, revealing the complexity of understanding the environmental fate and effects of these substances. The review points out the significance of exploring microbial degradation pathways and the impact of precursor chemicals on environmental and ecotoxicological assessments (Liu & Avendaño, 2013).
Synthesis and Applications of Fluorinated Compounds
- Research on the synthesis of fluorinated biphenyls, crucial intermediates for manufacturing non-steroidal anti-inflammatory and analgesic materials, reveals the development of practical and cost-effective synthesis methods. These methods aim to improve the availability of fluorinated compounds for various industrial applications, including pharmaceuticals (Qiu et al., 2009).
Anticancer Potential of Cinnamic Acid Derivatives
- Cinnamic acid derivatives, including those with fluorinated phenyl groups, have received significant attention for their anticancer potentials. This review compiles synthetic approaches and biological evaluations of various cinnamoyl acids, esters, amides, and hydrazides, highlighting the underutilized medicinal tradition of cinnamic acid derivatives in cancer research (De et al., 2011).
Future Directions
Pyrrolidine derivatives, including “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid”, continue to be of interest in drug research and development. The design of new molecules often starts by studying the binding conformation of similar compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” and similar compounds may have potential in the design of new drugs with different biological profiles .
properties
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-8-3-5-9(6-4-8)14-12(18)15-7-1-2-10(15)11(16)17/h3-6,10H,1-2,7H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVTYTNYTQOEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

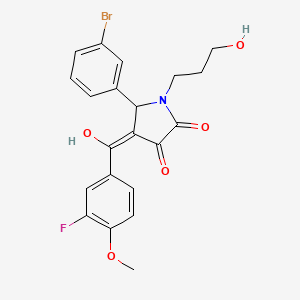
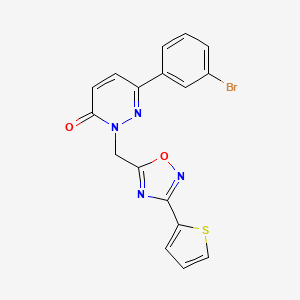
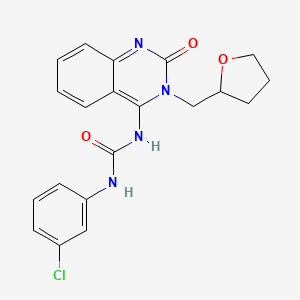
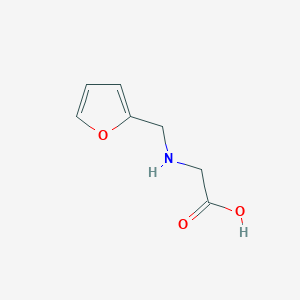
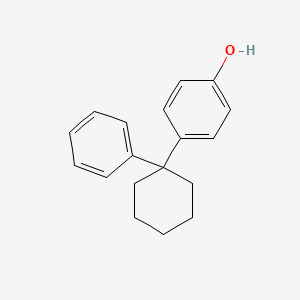
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)
![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)

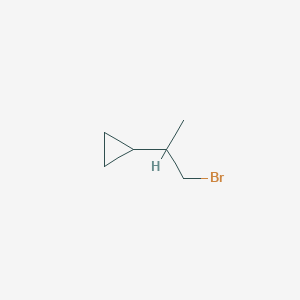
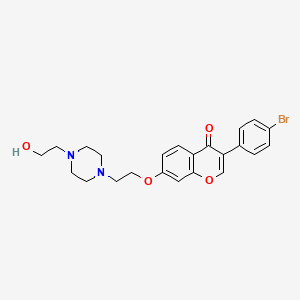
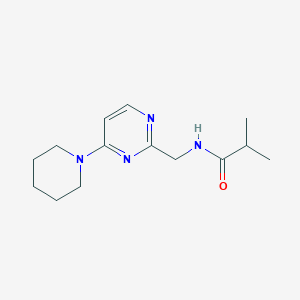
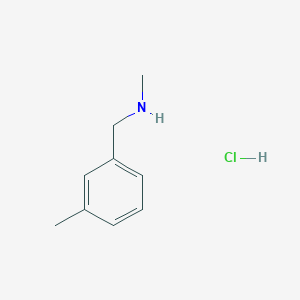
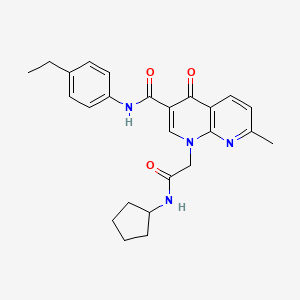
![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)